molecular formula C9H7Cl B3256977 Benzene, 1-chloro-4-(1-propynyl)- CAS No. 2809-65-6

Benzene, 1-chloro-4-(1-propynyl)-

Cat. No. B3256977
CAS RN: 2809-65-6
M. Wt: 150.6 g/mol
InChI Key: CLGJQIMOOUFULP-UHFFFAOYSA-N
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Description

“Benzene, 1-chloro-4-(1-propynyl)-” is a chemical compound with the molecular formula C9H7Cl. It belongs to the family of aromatic hydrocarbons . The structure of this compound includes a benzene ring, which is an organic aromatic compound, and a propynyl group attached to the benzene ring .


Synthesis Analysis

The synthesis of “Benzene, 1-chloro-4-(1-propynyl)-” could potentially involve a palladium-catalyzed Kumada cross-coupling reaction . This type of reaction is commonly used in organic chemistry to synthesize various types of organic compounds .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-chloro-4-(1-propynyl)-” consists of a benzene ring with a chlorine atom and a propynyl group attached to it . The propynyl group is a functional group consisting of a propyne (a three-carbon alkyne) attached to the rest of the molecule .


Chemical Reactions Analysis

“Benzene, 1-chloro-4-(1-propynyl)-”, like other benzene derivatives, can undergo various types of chemical reactions. These include electrophilic aromatic substitution reactions, where a substituent on the benzene ring is replaced by an electrophile . It can also undergo nucleophilic aromatic substitution reactions, where a substituent on the benzene ring is replaced by a nucleophile .


Physical And Chemical Properties Analysis

As an aromatic hydrocarbon, “Benzene, 1-chloro-4-(1-propynyl)-” would be expected to have properties similar to those of other aromatic hydrocarbons. These might include being a colorless liquid with a characteristic aroma . It would be expected to be nonpolar and immiscible with water, but readily miscible with organic solvents .

Scientific Research Applications

Reaction Mechanisms in Molecular Beams

Thomas et al. (2019) explored the formation of C9H8 isomers through the reaction of 1-propynyl radical with benzene. This study utilized crossed molecular beams reactions and revealed the formation of 1-phenyl-1-propyne via a barrierless addition process. This reaction is significant in understanding the chemistry of methyl-substituted hydrocarbons in astrophysical environments, especially in the cold interstellar medium (Thomas et al., 2019).

Catalysis in Alkyne Cyclotrimerization

Masuyama et al. (2013) demonstrated the cyclotrimerization of terminal alkynes catalyzed by a phosphine-free chloro(1,5-cyclooctadiene)iridium(I) dimer. This reaction is significant for synthesizing benzene derivatives, including those with the 1-chloro-4-(1-propynyl) structure, under specific conditions (Masuyama et al., 2013).

High Yield Dimerization of Propynylated Aromatics

Pschirer and Bunz (1999) reported high yield dimerization of propynylated benzenes, including those with a 1-chloro-4-(1-propynyl) structure. This research provides insights into the scope and limitations of this reaction, influencing the synthesis of various benzene derivatives (Pschirer & Bunz, 1999).

Synthesis of Novel Fluorine-containing Polyetherimide

Yu Xin-hai (2010) synthesized compounds including 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, which bear a resemblance to the 1-chloro-4-(1-propynyl) benzene structure. This research contributes to the development of advanced materials like fluorine-containing polyetherimides (Yu Xin-hai, 2010).

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, which includes variations of the 1-chloro-4-(1-propynyl) benzene structure. This study not only optimized the synthesis process but also evaluated the biological activities of the synthesized compounds (Batool et al., 2014).

Mechanism of Action

The mechanism of action for the reactions of “Benzene, 1-chloro-4-(1-propynyl)-” would depend on the specific reaction conditions and reagents used. For example, in a nucleophilic aromatic substitution reaction, a nucleophile would attack the benzene ring, leading to the replacement of a substituent .

properties

IUPAC Name

1-chloro-4-prop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJQIMOOUFULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300828
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2809-65-6
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2809-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(1-propyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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